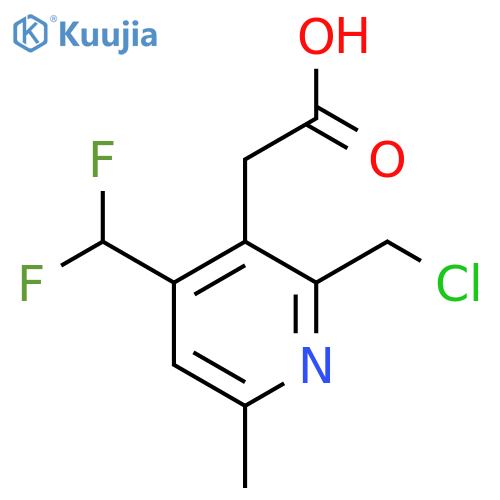Cas no 1361753-84-5 (2-(Chloromethyl)-4-(difluoromethyl)-6-methylpyridine-3-acetic acid)

1361753-84-5 structure
商品名:2-(Chloromethyl)-4-(difluoromethyl)-6-methylpyridine-3-acetic acid
CAS番号:1361753-84-5
MF:C10H10ClF2NO2
メガワット:249.641708850861
CID:4933345
2-(Chloromethyl)-4-(difluoromethyl)-6-methylpyridine-3-acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(Chloromethyl)-4-(difluoromethyl)-6-methylpyridine-3-acetic acid
-
- インチ: 1S/C10H10ClF2NO2/c1-5-2-7(10(12)13)6(3-9(15)16)8(4-11)14-5/h2,10H,3-4H2,1H3,(H,15,16)
- InChIKey: QMSCDHUSKYMWOB-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(CC(=O)O)=C(C(F)F)C=C(C)N=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 253
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 50.2
2-(Chloromethyl)-4-(difluoromethyl)-6-methylpyridine-3-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A020005670-500mg |
2-(Chloromethyl)-4-(difluoromethyl)-6-methylpyridine-3-acetic acid |
1361753-84-5 | 97% | 500mg |
$940.80 | 2022-03-28 | |
| Alichem | A020005670-1g |
2-(Chloromethyl)-4-(difluoromethyl)-6-methylpyridine-3-acetic acid |
1361753-84-5 | 97% | 1g |
$1,713.60 | 2022-03-28 |
2-(Chloromethyl)-4-(difluoromethyl)-6-methylpyridine-3-acetic acid 関連文献
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
1361753-84-5 (2-(Chloromethyl)-4-(difluoromethyl)-6-methylpyridine-3-acetic acid) 関連製品
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 4964-69-6(5-Chloroquinaldine)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
